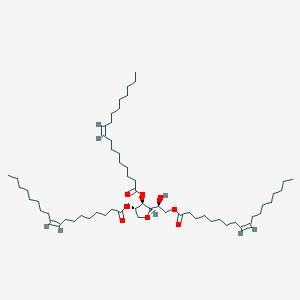
2,4-Dichloro-7-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methylquinazoline (CAS# 25171-19-1) is a useful research chemical . It has a molecular weight of 213.06 and a molecular formula of C9H6Cl2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylquinazoline is represented by the formula C9H6Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methylquinazoline has a molecular weight of 213.07 . It is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 317.9±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2,4-Dichloro-7-methylquinazoline has been studied for its role in corrosion inhibition. For instance, benzoxazines, which include similar quinazoline derivatives, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlighted the importance of nitrogen content in the inhibitor and its concentration, demonstrating significant inhibition efficiency (Kadhim et al., 2017).
Anticancer Properties
Research on quinazoline derivatives has revealed their potential as anticancer agents. For example, a study discovered that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was a potent apoptosis inducer and showed high efficacy in human breast and other cancer models, indicating the significance of quinazolines in cancer therapy (Sirisoma et al., 2009).
Synthesis Methods
The synthesis of 2,4-dichloroquinazolines, including 2,4-dichloro-7-methylquinazoline, has been explored for its applications in chemical synthesis. A study detailed the synthesis of these compounds from 2-ethynylanilines and anthranilonitriles, demonstrating their utility in creating complex chemical structures (Lee et al., 2006).
Antimycobacterial Activity
Quinazoline derivatives have been synthesized and tested for their antimycobacterial activities. Certain 6-chloro substituted compounds showed promising activity against Mycobacterium avium and M. kansasii, indicating the potential of 2,4-dichloro-7-methylquinazoline in this domain (Kubicová et al., 2003).
Tubulin-Binding and Tumor-Vascular Disrupting Properties
A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to 2,4-dichloro-7-methylquinazoline, demonstrated its ability to inhibit tumor cell proliferation and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Quinazoline derivatives, such as 2,4-Dichloro-7-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Eigenschaften
IUPAC Name |
2,4-dichloro-7-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRNBNLOBXVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620488 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylquinazoline | |
CAS RN |
25171-19-1 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)








![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)
